4-Bromo-2-(trifluoromethyl)phenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(trifluoromethyl)phenacyl bromide is a chemical compound characterized by its bromine and trifluoromethyl groups attached to a phenacyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2-(trifluoromethyl)phenacyl bromide. This reaction requires careful control of temperature and the use of a brominating agent such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2).
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactions under controlled conditions to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(trifluoromethyl)phenacyl bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of the corresponding bromoalkane.
Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.
Substitution: Strong nucleophiles like sodium iodide (NaI) in acetone or aqueous ammonia can be used.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Bromoalkanes.
Substitution: Various substituted phenacyl bromides.
Scientific Research Applications
Chemistry: In chemistry, 4-Bromo-2-(trifluoromethyl)phenacyl bromide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential biological applications, including its use as a probe in biochemical studies. Its ability to interact with specific biological targets can help in understanding various biological processes.
Medicine: In the medical field, this compound may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs, particularly in areas such as anti-inflammatory or anticancer therapies.
Industry: Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications where its unique properties are advantageous.
Mechanism of Action
The mechanism by which 4-Bromo-2-(trifluoromethyl)phenacyl bromide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: Similar in structure but lacks the phenacyl group.
4-Bromo-2-(trifluoromethyl)phenyl acetate: Similar phenyl group but different functional group.
Uniqueness: 4-Bromo-2-(trifluoromethyl)phenacyl bromide is unique due to its combination of bromine and trifluoromethyl groups on the phenacyl structure, which imparts distinct chemical and physical properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-bromo-1-[4-bromo-2-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F3O/c10-4-8(15)6-2-1-5(11)3-7(6)9(12,13)14/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXIDPCOPPUJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.